6-chloro-N-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]-4-oxo-4H-chromene-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-chloro-N-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]-4-oxo-4H-chromene-2-carboxamide is a complex organic compound that belongs to the class of benzothiazole derivatives This compound is characterized by its unique structure, which includes a chromene core, a benzothiazole moiety, and a carboxamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-chloro-N-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]-4-oxo-4H-chromene-2-carboxamide typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the benzothiazole moiety, followed by the introduction of the chromene core and the carboxamide group. The reaction conditions often require the use of specific catalysts, solvents, and temperature control to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. The process may include continuous flow reactors, automated synthesis platforms, and advanced purification techniques to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions
6-chloro-N-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]-4-oxo-4H-chromene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles. Reaction conditions such as temperature, solvent choice, and reaction time are critical factors that influence the outcome of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of substituted benzothiazole-chromene derivatives.
Scientific Research Applications
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and materials.
Biology: It has shown potential as a bioactive molecule with applications in drug discovery and development.
Medicine: Research has indicated its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: The compound is used in the development of advanced materials with specific properties, such as fluorescence and conductivity.
Mechanism of Action
The mechanism of action of 6-chloro-N-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]-4-oxo-4H-chromene-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
Compared to similar compounds, 6-chloro-N-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]-4-oxo-4H-chromene-2-carboxamide stands out due to its unique combination of structural features, which confer distinct chemical and biological properties. Its chromene core and benzothiazole moiety contribute to its versatility and potential for diverse applications.
Properties
Molecular Formula |
C18H11ClN2O5S2 |
---|---|
Molecular Weight |
434.9 g/mol |
IUPAC Name |
6-chloro-N-(6-methylsulfonyl-1,3-benzothiazol-2-yl)-4-oxochromene-2-carboxamide |
InChI |
InChI=1S/C18H11ClN2O5S2/c1-28(24,25)10-3-4-12-16(7-10)27-18(20-12)21-17(23)15-8-13(22)11-6-9(19)2-5-14(11)26-15/h2-8H,1H3,(H,20,21,23) |
InChI Key |
WIGPPCPXASCOIR-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)C1=CC2=C(C=C1)N=C(S2)NC(=O)C3=CC(=O)C4=C(O3)C=CC(=C4)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.